molecular formula C12H17NO3 B091961 Methyl 2-[2-(dimethylamino)ethoxy]benzoate CAS No. 18167-29-8

Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Cat. No. B091961
CAS RN: 18167-29-8
M. Wt: 223.27 g/mol
InChI Key: YYHIRPUVYUUCTJ-UHFFFAOYSA-N
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Patent
US06277872B1

Procedure details

15.2 g of methyl salicylate are dissolved in 200 ml of anhydrous acetonitrile and stirred with 4.4 g of 60% sodium hydride suspension in oil at ambient temperature for 60 minutes. To this solution is added 200 ml of absolute acetonitrile, then it is mixed with 17.4 g of 2-(N,N-dimethylamino)ethylchloride hydrochloride and 5.2 g of 60% sodium hydride suspension in oil. This solution is also stirred for 60 minutes at ambient temperature. The combined solutions are refluxed for 1 hour and then evaporated down in vacuo. The residue is mixed with water and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, the solvent is distilled off in vacuo and the residue is chromatographed on silica gel with ethyl acetate/methanol (1:1). In this way, 14.6 g of a yellow oil are obtained (65% of theory).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[H-].[Na+].Cl.[CH3:15][N:16]([CH2:18][CH2:19]Cl)[CH3:17]>C(#N)C>[CH3:15][N:16]([CH2:18][CH2:19][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
Cl.CN(C)CCCl
Name
Quantity
5.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution is also stirred for 60 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The combined solutions are refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
ADDITION
Type
ADDITION
Details
The residue is mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with ethyl acetate/methanol (1:1)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CN(C)CCOC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.